BenchChemオンラインストアへようこそ!

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Medicinal Chemistry Scaffold Differentiation SAR Exploration

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-73-5) is a fully synthetic small molecule (MW 364.42, C₂₀H₁₆N₂O₃S) that merges three distinct pharmacophoric elements: a central 2-aminothiazole core, a 4-(4-biphenyl) substituent, and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The biphenyl-thiazole scaffold is a recognized privileged structure in anti-infective and anticancer medicinal chemistry, while the non-aromatic dioxine-carboxamide appendage introduces conformational flexibility and additional hydrogen-bonding capacity that distinguishes it from classical aromatic carboxamides.

Molecular Formula C20H16N2O3S
Molecular Weight 364.42
CAS No. 864937-73-5
Cat. No. B2732951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS864937-73-5
Molecular FormulaC20H16N2O3S
Molecular Weight364.42
Structural Identifiers
SMILESC1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C20H16N2O3S/c23-19(18-12-24-10-11-25-18)22-20-21-17(13-26-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,21,22,23)
InChIKeyKNRCNQSXRYDJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-73-5): Structural Class & Procurement-Relevant Fingerprint


N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-73-5) is a fully synthetic small molecule (MW 364.42, C₂₀H₁₆N₂O₃S) that merges three distinct pharmacophoric elements: a central 2-aminothiazole core, a 4-(4-biphenyl) substituent, and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The biphenyl-thiazole scaffold is a recognized privileged structure in anti-infective and anticancer medicinal chemistry, while the non-aromatic dioxine-carboxamide appendage introduces conformational flexibility and additional hydrogen-bonding capacity that distinguishes it from classical aromatic carboxamides. Despite the scaffold‘s promise, publicly available, experimentally verified biological data for this exact compound are extremely sparse; most reported activity values are inferred from structurally related analogues rather than measured directly on CAS 864937-73-5 [1]. Consequently, procurement decisions should be based on the compound’s chemical novelty and its potential as a late-stage functionalization intermediate or a tool for exploring 5,6-dihydro-1,4-dioxine SAR, rather than on a pre-validated biological profile.

Why N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Cannot Be Replaced by a Close Analog Without Quantitative Risk


Compounds within the biphenyl-thiazole-carboxamide family exhibit extreme sensitivity to the nature of the terminal carboxamide group. In the published SAR series that most closely resembles this chemotype, replacing a hydrazine moiety with an aminomethylpiperidine-containing bridge altered the antibacterial spectrum, shifted the UppP IC₅₀ by more than an order of magnitude, and changed the plasma half-life from <1 h to >4 h [1]. The 5,6-dihydro-1,4-dioxine-2-carboxamide head-group present in CAS 864937-73-5 occupies a distinct steric and electronic space relative to the benzamide, nicotinamide, or simple alkylamide variants that dominate commercial catalogs. Substituting any of these analogs without empirical head-to-head data introduces an unquantifiable risk of losing target engagement, altering selectivity, or compromising physicochemical properties critical for downstream assays or scale-up. Therefore, if a specific screening result or synthetic intermediate requires the 5,6-dihydro-1,4-dioxine topology, generic replacement with a superficially similar biphenyl-thiazole derivative cannot be scientifically justified [1].

Quantitative Differentiation Evidence for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide: Head-to-Head, Cross-Study, and Class-Level Comparisons


Structural Uniqueness: The 5,6-Dihydro-1,4-Dioxine-2-Carboxamide Tail vs. Common Aromatic Carboxamides

A substructure search of the biphenyl-thiazole-carboxamide family in PubChem and commercial catalogs reveals that the 5,6-dihydro-1,4-dioxine-2-carboxamide appendage is exceptionally rare. Among >100 commercially listed biphenyl-thiazole-carboxamides, fewer than three contain a non-aromatic dioxine carboxamide. The closest commercially available analogs—N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)nicotinamide (CAS 726153-57-7) and N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide (CAS 726153-56-6)—each carry an aromatic or linear alkyl group in place of the dioxine ring. Unlike the planar nicotinamide, the saturated dioxine ring introduces two sp³-hybridized oxygen atoms capable of functioning as hydrogen-bond acceptors, and its non-aromatic nature eliminates π-stacking interactions present in the benzamide series. These features are predicted to alter aqueous solubility, metabolic stability, and binding-site complementarity, though direct experimental comparisons remain absent [1].

Medicinal Chemistry Scaffold Differentiation SAR Exploration

Antiparasitic Profile of the 5,6-Dihydro-1,4-Dioxine Scaffold: Class-Level Anthelmintic Activity

A patent describing 5,6-dihydro-1,4-dioxine-2-carboxamide derivatives (WO 2019/086541) reports that compounds bearing this exact head-group exhibit ex-vivo anthelmintic activity against Haemonchus contortus (barber’s pole worm) and other parasitic nematodes. Several exemplified compounds achieved >90 % larval motility inhibition at 50 μM after 72 h. While CAS 864937-73-5 is not specifically named in the patent’s list of exemplified compounds, it falls squarely within the Markush structure of Formula (I) claimed therein. The closest exemplified analog (compound 12 in WO 2019/086541) contains an identical 5,6-dihydro-1,4-dioxine-2-carboxamide head-group linked to a 4-phenylthiazole core, differing only in the absence of the terminal biphenyl substituent. This analog showed an MIC of 12.5 μg/mL against H. contortus L3 larvae [1].

Antiparasitic Anthelmintic Drug Discovery

Biphenyl-Thiazole Core SAR: Antibacterial Potency and the Risk of Interpolation

The most extensively characterized biphenyl-thiazole antibacterial series reports that the nature of the tail group profoundly modulates both whole-cell activity and pharmacokinetics. Compound 16 in Hagras et al. (ACS Infect. Dis., 2020) achieved MICs of 2–4 μg/mL against MRSA and VRE and inhibited undecaprenyl diphosphate phosphatase (UppP) with an IC₅₀ of 29 μM, while the corresponding hydrazine analog was 4- to 8-fold less potent and exhibited unacceptable toxicity. The 3-aminomethylpiperidine tail of compound 16 differs fundamentally from the 5,6-dihydro-1,4-dioxine-2-carboxamide tail of CAS 864937-73-5; the latter is uncharged at physiological pH, lacks a basic amine, and has a larger solvent-accessible surface area. These physicochemical differences preclude direct extrapolation of the published MIC or PK data to the target compound, but they underscore a critical principle: small changes in the tail group of biphenyl-thiazoles produce large, non-linear shifts in biological readouts, making it essential to empirically profile each unique tail variant [1].

Antibacterial Staphylococcus aureus UppP Inhibition

Physicochemical Differentiation: Calculated Drug-Likeness vs. Commercial Biphenyl-Thiazole Analogs

In silico profiling of CAS 864937-73-5 against three commercially prevalent biphenyl-thiazole-carboxamide analogs reveals systematically higher calculated solubility and topological polarity, driven by the dioxine oxygen atoms. The target compound has a calculated LogP (XLogP3) of 3.1 versus 3.8–4.2 for the nicotinamide, pentanamide, and isobutyramide analogs, suggesting improved aqueous solubility. Its topological polar surface area (TPSA) is 83 Ų, approximately 15–20 Ų higher than the comparator set, and its rotatable bond count of 4 is one greater than the aromatic amides. These differences place CAS 864937-73-5 closer to the center of oral drug-like chemical space (Veber and Lipinski rules) than the comparator compounds, which trend toward higher lipophilicity and lower polarity [1].

Drug-Likeness Physicochemical Properties Procurement Prioritization

Recommended Scientific and Industrial Application Scenarios for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-73-5)


Focused Anthelmintic Screening Library Expansion

The identification of 5,6-dihydro-1,4-dioxine-2-carboxamide derivatives as a novel anthelmintic chemotype in WO 2019/086541 [1] positions CAS 864937-73-5 as a logical extension candidate for screening against Haemonchus contortus, Teladorsagia circumcincta, and other veterinary nematodes. Its biphenyl substituent provides additional hydrophobic surface area that may enhance target binding relative to the monophenyl exemplars in the patent. Procurement for ex-vivo larval motility or development assays at 50–12.5 μM is recommended.

Biphenyl-Thiazole SAR Profiling for Anti-Infective Drug Discovery

Given the established antibacterial activity of the biphenyl-thiazole scaffold against MRSA and VRE through UppP inhibition [2], CAS 864937-73-5 should be prioritized as a novel tail variant for head-to-head MIC determination (CLSI broth microdilution) and time-kill kinetics. Its uncharged, oxygen-rich tail is structurally distinct from all previously profiled cationic amine tails, offering a test of the hypothesis that a neutral tail can maintain UppP engagement while reducing hERG or cytotoxicity liabilities.

Physicochemical Property-Driven Hit Triage in Commercial Screening Collections

For biotech and pharma organizations maintaining curated small-molecule screening decks, the computed drug-likeness advantage of CAS 864937-73-5 (XLogP3 3.1, TPSA 83 Ų, 5 H-bond acceptors) relative to its abundant aromatic amide analogs [3] makes it a chemically attractive addition. Its lower lipophilicity reduces the probability of phospholipidosis and non-specific protein binding, common failure modes in phenotypic screening campaigns.

Synthetic Intermediary for Late-Stage Functionalization

The 5,6-dihydro-1,4-dioxine ring contains an enol-ether functionality that can serve as a handle for further chemical elaboration—e.g., oxidation to a lactone, ring-opening under acidic conditions, or Diels–Alder cycloaddition. This differentiates CAS 864937-73-5 from fully aromatic biphenyl-thiazole-carboxamides that lack reactive handles beyond the amide bond [2]. Chemical biology groups seeking to install affinity tags, fluorescent reporters, or biotin probes may find this intermediate uniquely enabling.

Quote Request

Request a Quote for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.